Biotin-PEG12-Acid

Vue d'ensemble

Description

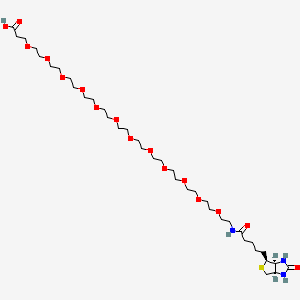

Biotin-PEG12-Acid is a biotin-labeled, PEG-based PROTAC linker . It contains a carboxylic acid group and is reactive with amine moiety . The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule .

Synthesis Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis

The molecular weight of this compound is 844.0 g/mol and its molecular formula is C37H69N3O16S . The structure of this compound contains a biotin and a carboxylic acid group .Chemical Reactions Analysis

This compound is a heterobiofunctional biotin PEG derivative containing a carboxylic acid group. The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule .Physical And Chemical Properties Analysis

This compound is a heterobiofunctional Biotin PEG derivative containing a carboxylic acid group. The hydrophilic PEG spacer improves the water solubility of biotinylated molecule and the distantly linked carboxylic acid allows extra flexibility in the resulting conjugated biomolecule .Applications De Recherche Scientifique

Synthesis of Degradable Copolymers : Biotin-PEG-based copolymers, like poly(lactic acid)-poly(ethylene glycol)-biotin, have been synthesized and characterized for their potential in creating biomimetic surfaces. These surfaces undergo rapid surface engineering in aqueous media, dependent on interactions between the biotin end group and the protein avidin, without altering the biotin structure or the physicochemical properties of the polymer (Salem et al., 2001).

Gold Nanoparticle Probes : Biotin-PEG-linked gold nanoparticle probes have been developed for simultaneous detection of proteins and nucleic acids. These probes are useful in clinical diagnostics for diseases, demonstrating high sensitivity in detecting biomarkers from a single sample (Scott et al., 2017).

Biosensor Applications : Biotin-functionalized poly(lactic acid) nanofibers have been created for potential use in biosensors. The addition of biotin provided surface functionalization, with studies showing these nanofibers as suitable for point-of-care diagnostics (González et al., 2016).

Cell-Microparticle Hybrids : Biotinylated poly(lactic acid)–poly(ethylene glycol) copolymers have been used to demonstrate the self-assembly of biological-cell–synthetic-microparticle hybrids. This approach is significant for tissue engineering, advanced drug delivery, and the development of biosynthetic devices (Krishnamachari et al., 2008).

"SMART" Drug Delivery Systems : Biotin-PEG-PE-based micelles have been created for targeted pharmaceutical carriers. These systems target specific cells or organs and respond to local stimuli, such as decreased pH values in tumors, demonstrating potential in cancer therapy (Sawant et al., 2006).

Functional Nanofibers for Biosensing : Biotinylated bovine serum albumin incorporated into PLA-PEG fibers allows for specific immobilization of proteins, such as avidin, demonstrating the material's suitability for biosensing applications (Kumar et al., 2017).

Cancer-Targeted Drug Delivery : Biotin-PEG-b-PLL-based polymeric micelles have been developed for cancer-targeted drug delivery, enhancing cancer cell uptake and apoptosis induction (Chen et al., 2015).

Mécanisme D'action

Target of Action

Biotin-PEG12-Acid is primarily used to label primary amine-containing macromolecules , such as antibodies and proteins . The primary targets are the primary amines (-NH2), such as the side-chain of lysine (K) residues and the N-termini of polypeptides .

Mode of Action

This compound interacts with its targets through a process known as biotinylation . In pH 7-9 buffers, this compound reacts efficiently with primary amino groups (-NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . This reaction is irreversible, forming permanent amide bonds .

Biochemical Pathways

Biotin, a component of this compound, acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Biotin-dependent carboxylases consist of three domains: biotin carboxyl carrier protein (BCCP), biotin carboxylase (BC), and carboxyl transferase (CT) .

Pharmacokinetics

The hydrophilic polyethylene glycol (PEG) spacer arm of this compound imparts water solubility that is transferred to the biotinylated molecule . This enhances the solubility of the compound, helping to prevent aggregation of biotinylated antibodies stored in solution . .

Result of Action

The result of this compound’s action is the biotinylation of primary amine-containing macromolecules . Biotinylated proteins typically retain biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .

Action Environment

The action of this compound is influenced by environmental factors such as pH and moisture . The reaction between this compound and primary amines occurs efficiently in pH 7-9 buffers . It’s also important to minimize the compound’s exposure to moisture because the NHS-ester reactive group is susceptible to hydrolysis .

Safety and Hazards

Orientations Futures

Biotin-PEG12-Acid is a biotin PEG linker containing a carboxylic acid group, it is reactive with amine moiety. The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule . It is widely used in detection, immobilization, targeting, labeling as well as nonradioactive purification .

Analyse Biochimique

Biochemical Properties

Biotin-PEG12-Acid enables simple and efficient biotin labeling of antibodies, proteins, and any other primary amine-containing macromolecule . The bond formation between biotin and avidin is rapid and, once formed, is unaffected by most extremes of pH, organic solvents, and other denaturing agents .

Cellular Effects

The effects of this compound on cells are primarily related to its role in biotin labeling of proteins. Biotinylated proteins typically retain biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .

Molecular Mechanism

This compound reacts efficiently with primary amino groups (-NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . This reaction is commonly used in biotinylation reagents .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability and does not permeate the cell membrane as long as the cell remains intact . Only primary amines exposed on the surface will react with this compound .

Transport and Distribution

This compound dissolves readily in polar solutions, but it does not permeate the cell membrane . As long as the cell remains intact, only primary amines exposed on the surface will react with this compound .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H69N3O16S/c41-34(4-2-1-3-33-36-32(31-57-33)39-37(44)40-36)38-6-8-46-10-12-48-14-16-50-18-20-52-22-24-54-26-28-56-30-29-55-27-25-53-23-21-51-19-17-49-15-13-47-11-9-45-7-5-35(42)43/h32-33,36H,1-31H2,(H,38,41)(H,42,43)(H2,39,40,44)/t32-,33-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMUKWXFLKZKMD-UEMWQVMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H69N3O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

844.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621423-14-0 | |

| Record name | Biotin-PEG12-Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopenta[c]pyrrole-2(1H)-carboxamide, 5-[[2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl]amino]hexahydro-N,N,5-trimethyl-, (3aa,5a,6aa)-, 4-methylbenzenesulfonate (1:1)](/img/structure/B606042.png)

![2-Fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol](/img/structure/B606050.png)

![1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol](/img/structure/B606051.png)

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)